molecular formula C13H8BrN3O2 B427772 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 118000-56-9

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B427772
CAS No.: 118000-56-9
M. Wt: 318.12g/mol
InChI Key: OYPAQDHUSQPOCF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its significant applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and clean reaction profiles. The use of multicomponent cascade reactions is favored due to their high atom economy, minimal time and cost, and straightforward experimental procedures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for redox reactions, enhancing its versatility in various applications .

Properties

IUPAC Name

2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAQDHUSQPOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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